Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH is a modified amino acid derivative prominently utilized in peptide synthesis. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the cysteine residue, which is further modified with a (RS)-2,3-di(palmitoyloxy)-propyl group. The modification enhances hydrophobicity and self-assembly properties, making it a valuable building block for synthesizing functional materials and bioactive peptides .
The compound is classified under modified amino acids and is commonly used in the field of biochemistry and molecular biology. It is available from various suppliers, including Bachem Americas Inc. and VWR, with the CAS number 210532-98-2 . The molecular formula is C₅₃H₈₃NO₈S, with a molecular weight of approximately 894.31 g/mol .
The synthesis of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH typically employs solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the C-terminal amino acid residue to an insoluble solid support via its carboxyl group. The Fmoc protecting group is then removed using a base such as piperidine, allowing for the coupling of subsequent amino acids .
The structure of Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH can be represented as follows:
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH undergoes several chemical reactions:
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH plays a critical role in peptide synthesis through Fmoc-based solid-phase methods. It facilitates the formation of peptide bonds and can be involved in native chemical ligation processes.
The compound is particularly significant in biochemical pathways involving amide-to-thioester rearrangements, akin to those seen in intein-promoted protein splicing .
Relevant data includes its melting point, boiling point, and specific reactivity under various conditions, which are essential for practical applications in peptide synthesis .
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH has several scientific uses:
The systematic name Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH decomposes into three functional segments:
Alternative designations include Fmoc-Pam₂Cys-OH and Fmoc-S-[(RS)-2,3-bis(palmitoyloxy)propyl]-L-cysteine, reflecting its role as a cysteine-based lipid anchor. The molecular formula is C₅₃H₈₃NO₈S (molecular weight: 894.3 g/mol), with the RS designation indicating racemic stereochemistry at the glyceryl center. This contrasts with enantiopure variants like Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH (CAS 139573-77-6) and Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH (CAS 139573-78-7) [4] [5] [9]. Structurally, the molecule contains:
This amphiphilic design enables spontaneous membrane integration and TLR2 agonism in vaccine adjuvants [6] [8].
Table 1: Nomenclature and Identifiers of Lipidated Cysteine Derivatives
Systematic Name | Synonym | CAS Number | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|---|
Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH | Fmoc-Pam₂Cys-OH | 210532-98-2 | 894.3 | Racemic (RS) at glyceryl center |
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH | Fmoc-S-[(R)-2,3-bis(palmitoyloxy)propyl]-L-cysteine | 139573-77-6 | 894.3 | R-configuration at glyceryl center |
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH | Fmoc-(S)Pam₂Cys-OH | 139573-78-7 | 894.3 | S-configuration at glyceryl center |
Pam₃-Cys-OH | N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine | 87420-41-5 | 892.3 | Racemic (RS) at glyceryl center |
Lipidated cysteine derivatives emerged from immunologists' efforts to synthetically replicate bacterial lipopeptide motifs. Early work focused on Pam₃-Cys-OH (a tripalmitoylated cysteine analog), identified as the minimal structure activating Toll-like receptor 2 (TLR2) for adjuvant applications. However, its N-terminal palmitoyl group complicated SPPS by requiring specialized deprotection conditions [7]. The development of Fmoc-Pam₂Cys-OH derivatives addressed this limitation:
This evolution transformed lipopeptide synthesis from low-yield, multi-step solution-phase routes to automated SPPS-compatible methodologies, accelerating vaccine and therapeutic peptide development [8].
Table 2: Evolution of Key Lipidated Cysteine Building Blocks
Era | Compound | Synthetic Method | Advantages/Limitations | Key Applications |
---|---|---|---|---|
1980s–1990s | Pam₃-Cys-OH | Solution-phase | High TLR2 affinity; Limited SPPS compatibility | Model immunostimulatory studies |
Early 2000s | Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH | SPPS-compatible | Automated synthesis; Retained adjuvant activity | Vaccine antigen conjugates |
2010s–Present | Enantiopure (R/S) Fmoc-Pam₂Cys-OH | SPPS-compatible | Stereochemistry-dependent bioactivity; Higher purity | Precision immunotherapeutics, drug delivery systems |
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile, acid-stable protecting group for α-amino functions, making it ideal for iterative SPPS. Its advantages over the alternative Boc (tert-butyloxycarbonyl) strategy include:
For Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, the Fmoc group enables efficient incorporation into peptide chains via standard coupling protocols (e.g., HBTU/HOBt activation). Subsequent piperidine deprotection (20% in DMF, 1–5 min) reveals the free amino group for chain elongation without cleaving palmitoyl esters [5] [9]. Post-assembly, global deprotection with trifluoroacetic acid (TFA) liberates the peptide while preserving lipid modifications.
The lipophilic palmitoyloxy chains (logP ≈ 15) introduce solubility challenges during SPPS:
These tailored protocols enable synthesis of complex lipopeptides for vaccine development (e.g., TLR2-targeting antigens) and drug delivery systems where lipid chains enhance membrane permeability or nanoparticle anchoring [5] [9].
Table 3: SPPS Parameters for Fmoc-Pam₂Cys-OH Incorporation
Parameter | Optimal Condition | Purpose/Rationale |
---|---|---|
Fmoc Deprotection | 20% piperidine in DMF (2 × 1 min, 1 × 5 min) | Efficient Fmoc removal without lipid hydrolysis |
Coupling Reagents | HBTU/HOBt or PyBOP with DIEA (4–8 eq) | High-yielding acylation; Minimizes racemization |
Solvent | DMF:DCM (1:1) at 40°C | Dissolves lipidated building blocks; Reduces chain aggregation |
Coupling Time | 45–120 min | Ensures complete reaction for sterically hindered residue |
Global Deprotection | TFA:TIS:H₂O (95:2.5:2.5) | Cleaves side-chain protections; Preserves palmitoyl esters |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9